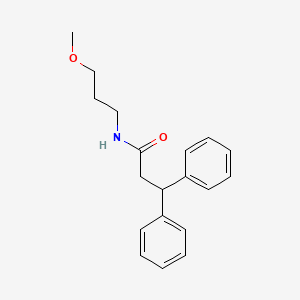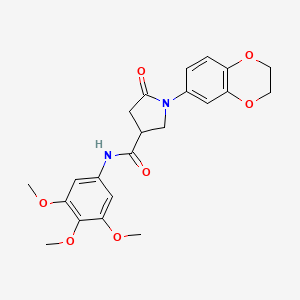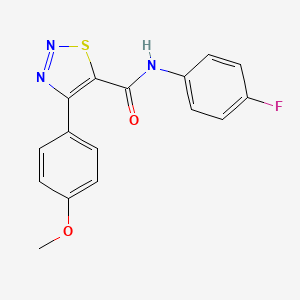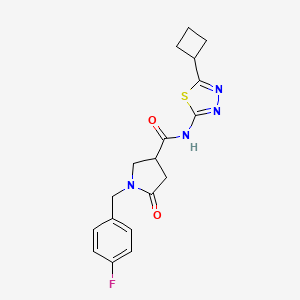![molecular formula C16H15Cl3N2O3S B11018457 2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)
2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRICHLORO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with the molecular formula C16H15Cl3N2O3S This compound is characterized by the presence of a trichloroacetamide group attached to a phenyl ring, which is further substituted with a phenethylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRICHLORO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trichloroacetamide with 4-aminobenzenesulfonamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRICHLORO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroacetamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2,2-TRICHLORO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-TRICHLORO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to sulfonamide receptors, disrupting cellular processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-TRICHLORO-N-(2-HYDROXY-PHENYL)-ACETAMIDE: Similar structure but with a hydroxy group instead of a phenethylamino sulfonyl group.
2,2,2-TRICHLORO-N-(4-HYDROXYPHENYL)-ACETAMIDE: Contains a hydroxy group on the phenyl ring.
Uniqueness
2,2,2-TRICHLORO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethylamino sulfonyl group contributes to its potential therapeutic applications and differentiates it from other trichloroacetamide derivatives.
Properties
Molecular Formula |
C16H15Cl3N2O3S |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15Cl3N2O3S/c17-16(18,19)15(22)21-13-6-8-14(9-7-13)25(23,24)20-11-10-12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,21,22) |
InChI Key |
ASOJTRMKRLZXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)



![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)
![2-chloro-5-(propan-2-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B11018425.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11018437.png)

![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)

